molecular formula C14H14N4O B5295077 2-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrazine

2-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrazine

Cat. No. B5295077
M. Wt: 254.29 g/mol
InChI Key: SUGTXGXNUUYVGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 2-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrazine involves inhibition of DPP-4. DPP-4 is an enzyme that cleaves incretin hormones, which stimulate insulin secretion and regulate glucose metabolism. Inhibition of DPP-4 leads to increased levels of intact incretin hormones, resulting in increased insulin secretion and improved glucose control.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrazine can improve glucose control in animal models of type 2 diabetes. It has also been shown to have anti-inflammatory effects and to improve endothelial function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrazine in lab experiments is its specificity for DPP-4 inhibition. This allows for more targeted studies of the effects of DPP-4 inhibition on glucose metabolism and other physiological processes. One limitation is that it may not accurately reflect the effects of DPP-4 inhibition in humans, as animal models may differ in their response to the compound.

Future Directions

There are several future directions for research on 2-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrazine. One direction is to further investigate its potential as a treatment for type 2 diabetes. Another direction is to explore its effects on other physiological processes, such as inflammation and cardiovascular function. Additionally, studies could be done to optimize the synthesis method and improve the compound's potency and selectivity.

Synthesis Methods

2-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrazine can be synthesized using various methods. One of the most common methods is the reaction of 2-methyl-5-nitropyrazine with 3-(4-pyridinyl)-1-azetidinecarboxylic acid followed by reduction of the nitro group. Another method involves the reaction of 2-methyl-5-chloropyrazine with 3-(4-pyridinyl)-1-azetidinecarboxylic acid followed by deprotection of the amine group.

Scientific Research Applications

2-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrazine has potential applications in drug development. It has been studied as a potential inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. Inhibition of DPP-4 can lead to increased levels of insulin and improved glucose control, making it a potential target for the treatment of type 2 diabetes.

properties

IUPAC Name

(5-methylpyrazin-2-yl)-(3-pyridin-4-ylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-10-6-17-13(7-16-10)14(19)18-8-12(9-18)11-2-4-15-5-3-11/h2-7,12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGTXGXNUUYVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CC(C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrazine

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